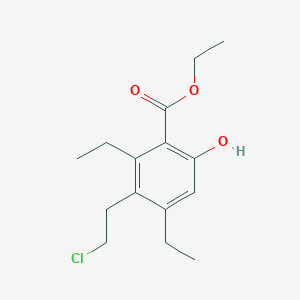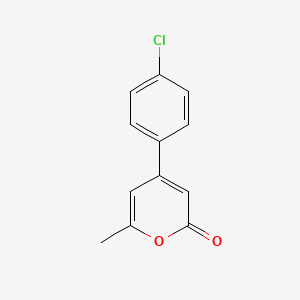![molecular formula C17H8F5N3 B14222358 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- CAS No. 824968-37-8](/img/structure/B14222358.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a pentafluorophenyl group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Cyclization: The pyrazole intermediate undergoes cyclization with an isoquinoline derivative to form the pyrazoloisoquinoline core.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Des Réactions Chimiques
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and isoquinoline rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar pyrazole-quinoline core but differ in the position of the fused rings and the functional groups attached.
Pyrazolo[5,1-a]isoquinolines: These compounds have a different ring fusion pattern and may exhibit different chemical and biological properties.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring, but with different substitution patterns and functional groups.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- lies in its specific substitution pattern and the presence of the pentafluorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
824968-37-8 |
|---|---|
Formule moléculaire |
C17H8F5N3 |
Poids moléculaire |
349.26 g/mol |
Nom IUPAC |
3-methyl-5-(2,3,4,5,6-pentafluorophenyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H8F5N3/c1-6-15-17(25-24-6)8-5-3-2-4-7(8)16(23-15)9-10(18)12(20)14(22)13(21)11(9)19/h2-5H,1H3,(H,24,25) |
Clé InChI |
JCTWOIHMELJEPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)


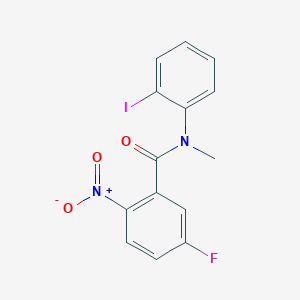

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
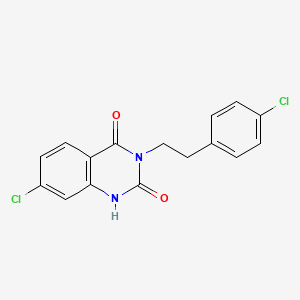
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
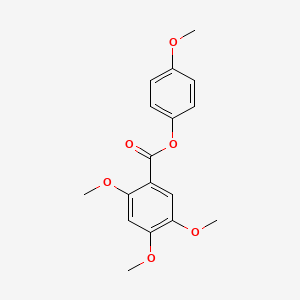
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
